Cas no 2034615-50-2 (3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide)

3-(4-Propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide is a synthetic organic compound featuring a triazolopyrimidine core linked to a propoxyphenyl moiety via a propylpropanamide bridge. This structure suggests potential applications in medicinal chemistry, particularly as a bioactive scaffold for targeting enzymes or receptors. The compound’s triazolopyrimidine group may confer binding affinity for purinergic or kinase targets, while the propoxyphenyl segment could enhance lipophilicity and membrane permeability. Its well-defined molecular architecture allows for precise modifications to optimize pharmacokinetic properties. Suitable for research in drug discovery, this compound offers a versatile intermediate for developing novel therapeutics, particularly in oncology or inflammation-related pathways.
3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide structure
2034615-50-2 structure
商品名:3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
CAS番号:2034615-50-2
MF:C20H25N5O2
メガワット:367.444803953171
CID:5869922
PubChem ID:91813843

3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide 化学的及び物理的性質

名前と識別子

    • 3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
    • F6445-3543
    • 2034615-50-2
    • N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide
    • 3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
    • AKOS025315635
    • インチ: 1S/C20H25N5O2/c1-2-12-27-18-8-5-16(6-9-18)7-10-19(26)21-11-3-4-17-13-22-20-23-15-24-25(20)14-17/h5-6,8-9,13-15H,2-4,7,10-12H2,1H3,(H,21,26)
    • InChIKey: RYUBJNDFZDOPJU-UHFFFAOYSA-N
    • ほほえんだ: C(NCCCC1=CN2N=CN=C2N=C1)(=O)CCC1=CC=C(OCCC)C=C1

計算された属性

  • せいみつぶんしりょう: 367.20082506g/mol
  • どういたいしつりょう: 367.20082506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 10
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6445-3543-20mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6445-3543-15mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6445-3543-25mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6445-3543-30mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6445-3543-10mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6445-3543-2μmol
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6445-3543-5μmol
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6445-3543-10μmol
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6445-3543-4mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6445-3543-5mg
3-(4-propoxyphenyl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
2034615-50-2 90%+
5mg
$69.0 2023-05-20

3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide 関連文献

3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamideに関する追加情報

Comprehensive Overview of 3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide (CAS No. 2034615-50-2)

The compound 3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide (CAS No. 2034615-50-2) is a highly specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of a propoxyphenyl group linked to a propanamide backbone, further connected to a [1,2,4]triazolo[1,5-a]pyrimidine moiety. This intricate architecture suggests potential applications in pharmaceutical research, particularly in the development of targeted therapies. The compound's CAS number (2034615-50-2) serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases.

In recent years, the scientific community has shown growing interest in triazolopyrimidine-based compounds due to their versatile biological activities. The 3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide structure aligns with this trend, as its heterocyclic core may interact with various enzymatic pathways. Researchers are particularly intrigued by its potential role in modulating kinase activity, a hot topic in oncology and inflammatory disease research. The compound's propyl linker and propanamide tail could enhance its pharmacokinetic properties, making it a candidate for further preclinical evaluation.

The synthesis of 2034615-50-2 involves multi-step organic reactions, typically starting with the construction of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry are essential for verifying its purity and structural integrity. Given the current emphasis on drug repurposing and fragment-based drug design, this compound's unique features make it a valuable asset for medicinal chemistry projects. Its logP value and hydrogen bond acceptors/donors suggest favorable Lipinski rule compliance, a key consideration in modern drug discovery pipelines.

From a commercial perspective, 3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide is primarily available for research purposes. Suppliers typically provide it in milligram to gram quantities with ≥95% purity, as verified by HPLC analysis. The compound's stability data indicates proper storage under inert atmosphere at -20°C, which aligns with standard practices for small molecule inhibitors. With the rising demand for selective enzyme modulators in academic and industrial labs, this substance represents an important tool compound for probing signal transduction pathways.

Emerging studies suggest that derivatives of 2034615-50-2 might influence cell proliferation mechanisms, making them relevant to current investigations into precision medicine approaches. The compound's molecular weight (approximately 393.45 g/mol) falls within the optimal range for blood-brain barrier penetration, sparking interest in neurological applications. However, comprehensive in vitro and in vivo studies are still needed to fully characterize its biological profile and therapeutic potential.

In analytical chemistry, 3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide serves as an important reference standard for method development. Its distinct UV absorption spectrum enables sensitive detection in LC-MS systems, while its crystalline form allows for X-ray diffraction studies. These properties make it valuable for structure-activity relationship (SAR) investigations and computational modeling exercises that dominate contemporary pharmaceutical research.

The safety profile of CAS 2034615-50-2 remains under investigation, with preliminary data suggesting standard laboratory precautions are sufficient for handling. Its thermal stability and solubility profile in common organic solvents like DMSO and methanol facilitate experimental workflows. As the scientific community increasingly focuses on green chemistry principles, future synthetic routes may incorporate catalytic methods to improve the compound's atom economy and reduce waste generation.

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